Chromium acrylate

Description

Contextualization of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are the foundational building blocks for a broad class of polymers known as acrylates or polyacrylates. researchgate.netgellnerindustrial.com These monomers are typically esters derived from acrylic acid and its derivatives, characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group. researchgate.net This structural feature allows for polymerization, a process where individual monomer molecules link together to form long polymer chains. gellnerindustrial.com The versatility of acrylate polymers stems from the wide variety of possible "R" groups in the ester side-chain, which significantly influences the properties of the resulting polymer. free.fr This variability allows for the creation of polymers with a wide range of characteristics, from soft and flexible to hard and rigid. researchgate.net

Acrylate polymers are utilized in a vast array of industrial and commercial products, including paints, coatings, adhesives, textiles, and even biomedical devices. researchgate.nettaylorandfrancis.com The polymerization of acrylic monomers can be initiated through various methods, and they can be homopolymerized or copolymerized with other monomers to tailor the final properties of the material. free.fr The ability to modify the polymer structure through copolymerization provides a powerful tool for developing materials with specific functionalities. kpi.ua

The Unique Role of Chromium in Polymerizable Systems

The incorporation of metal ions, such as chromium, into polymer structures introduces unique properties not typically found in purely organic polymers. Trivalent chromium (Cr(III)) is a key player in this field, known for its ability to act as a crosslinking agent. onepetro.org In this role, chromium ions form chemical bonds with functional groups on the polymer chains, such as carboxylate groups, creating a three-dimensional network. onepetro.org This crosslinking process significantly alters the physical and chemical properties of the polymer, often leading to increased thermal stability, chemical resistance, and mechanical strength. researchgate.net

Chromium's coordination chemistry is central to its function in polymer systems. The rate and extent of the crosslinking reaction can be controlled by the choice of ligands coordinated to the chromium ion. onepetro.org This allows for the design of "delayed gelation" systems, where the crosslinking process is initiated at a specific time or temperature, which is crucial for applications like enhanced oil recovery. onepetro.org Furthermore, chromium-containing polymers have been investigated for their potential as catalysts and for their unique electrical properties. researchgate.netgoogle.com Homogeneous chromium catalysts are also significant in the polymerization of olefins like ethylene, producing a range of materials from high molecular weight polymers to linear alpha-olefins. figshare.com

Historical Development and Academic Research Trajectories of Chromium Acrylate

The study of metal-containing polymers, including those with chromium, has been an active area of research for several decades. Early investigations into the polymerization of organometallic monomers laid the groundwork for the synthesis and characterization of compounds like this compound. acs.org Research into the terpolymerization of monomers, including a metal-containing monomer like this compound, began to emerge as a way to create new polymeric structures with a wide range of properties. kpi.ua

A significant focus of research has been on the synthesis and characterization of chromium (III) acrylate. google.com For instance, methods have been developed to produce highly dispersed and microcrystalline chromium (III) acrylate powder, which is beneficial for its use as a catalyst. google.com Studies have also explored the copolymerization of this compound with other monomers, such as styrene (B11656) and acrylonitrile (B1666552), to create terpolymers with enhanced thermal stability. kpi.uatandfonline.com More recent research has delved into the creation of novel materials, such as epoxy resins containing this compound, which exhibit excellent thermal and chemical resistance, as well as enhanced electrical conductivity. researchgate.net The adsorption capabilities of chromium-containing hydrogels for environmental remediation have also been a subject of study. academicjournals.orgresearchgate.nettandfonline.com

Scope and Objectives of the Comprehensive Academic Review

This review aims to provide a focused and in-depth analysis of the chemical compound "this compound." The primary objective is to present a scientifically accurate and thorough understanding of its chemistry, synthesis, and role in polymer science, based on existing academic literature. The subsequent sections will detail the specific properties of this compound, methods for its synthesis, and its behavior in polymerization and copolymerization reactions. The review will present detailed research findings and include data tables to summarize key information. By strictly adhering to the specified outline, this article will serve as a comprehensive resource for researchers and professionals interested in the specific attributes and applications of this compound.

Chemical and Physical Properties of this compound

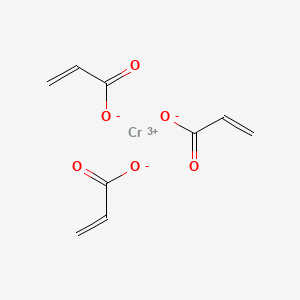

This compound, specifically chromium (III) acrylate, is a chemical compound with the molecular formula C9H9CrO6. lookchem.comnih.govchembk.com It is also referred to as chromium triacrylate or acrylic acid, chromium (III) salt. lookchem.com The compound consists of a chromium (III) ion and three acrylate anions. nih.govncats.io

Below is a table summarizing some of the key physical and chemical properties of chromium (III) acrylate:

| Property | Value | Source(s) |

| CAS Number | 27850-15-3 | lookchem.comnih.govchemsrc.com |

| Molecular Formula | C9H9CrO6 | lookchem.comnih.govchembk.com |

| Molecular Weight | 265.16 g/mol | lookchem.comnih.govchemsrc.com |

| Boiling Point | 141°C at 760 mmHg | lookchem.comchemsrc.com |

| Flash Point | 61.6°C | lookchem.comchemsrc.com |

| Vapor Pressure | 3.42 mmHg at 25°C | lookchem.comchemsrc.com |

Note: Some sources may list different molecular formulas and weights depending on whether they are referring to the monomeric unit or the triacrylate salt. ncats.iochemblink.com

Synthesis of this compound

A common method for synthesizing chromium (III) acrylate involves the reaction of a chromium (III) salt with an acrylate source. One patented method describes a process for producing highly dispersed chromium (III) acrylate. google.com This method involves two main stages:

The preparation of an aqueous solution of sodium acrylate by reacting equimolar amounts of acrylic acid and sodium bicarbonate. google.com

The introduction of a solution of chromium (III) chloride into the sodium acrylate solution. google.com

To achieve a highly dispersed product, the chromium (III) chloride is dissolved in polyethylene (B3416737) glycol before being added to the reaction mixture. google.com The resulting chromium (III) acrylate precipitates out of the solution and can be isolated by filtration and then dried. google.com

Another approach involves the reaction of this compound with other chemical species to synthesize new materials. For example, novel epoxy resins have been created by reacting this compound with bisphenol-A and excess epichlorohydrin. researchgate.net In this process, it is suggested that chromium forms a complex with bisphenol-A, which in turn accelerates the epoxidation process. researchgate.net

Polymerization and Copolymerization

This compound can participate in polymerization and copolymerization reactions. The radical copolymerization of styrene with this compound has been studied, demonstrating that it follows ideal radical kinetics. tandfonline.com In this particular system, initiated by a styrene-arsenic sulfide (B99878) complex, the reactivity ratios were determined, indicating a strong alternating tendency in the propagation reaction. tandfonline.com

Furthermore, this compound has been used as a comonomer in terpolymerization reactions. The solution terpolymerization of styrene, acrylonitrile, and this compound has been shown to produce a random terpolymer. kpi.ua This terpolymer exhibited high thermal stability. kpi.ua The inclusion of this compound in polymer chains can significantly modify the properties of the resulting material. For instance, the copolymerization of methyl methacrylate (B99206) with this compound has been shown to increase the electrical conductivity of the resulting copolymer as the this compound content increases. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

chromium(3+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H4O2.Cr/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGMOKORBVIWMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199234 | |

| Record name | Chromium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27850-15-3, 51222-17-4 | |

| Record name | Chromium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027850153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium(3+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1B5X3YIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Preparative Methodologies for Chromium Acrylate

Overview of Chromium Precursors in Acrylate (B77674) Synthesis

The selection of the chromium precursor is a critical first step in the synthesis of chromium acrylate, dictating the reaction conditions and the properties of the final product. Both chromium(II) and chromium(III) salts are commonly employed, each offering distinct synthetic routes.

Chromium(II) salts serve as precursors for chromium(II) acrylate. A common and accessible starting material for various chromium(II) compounds is chromium(II) acetate (B1210297), Cr₂(CH₃CO₂)₄(H₂O)₂. wikipedia.org Its synthesis is a well-established procedure in inorganic chemistry, typically involving the reduction of an aqueous chromium(III) compound, such as chromium(III) chloride, using zinc metal. wikipedia.orgprepchem.com The resulting blue solution of chromium(II) ions is then treated with sodium acetate, causing the rapid precipitation of bright red chromium(II) acetate. wikipedia.org

This synthesis is notoriously sensitive to atmospheric oxygen, as the Cr(II) ion is readily oxidized. slideshare.net Therefore, the procedure must be carried out under an inert atmosphere to prevent the formation of gray-green oxidized material. slideshare.net

Once prepared, chromium(II) acetate can be used as a starting material to synthesize other chromium(II) carboxylates, including chromium(II) acrylate, by reacting it with the desired carboxylic acid (in this case, acrylic acid). wikipedia.org Anhydrous chromium(II) carboxylates can also be prepared from chromocene. wikipedia.org

Table 1: Representative Synthesis of Chromium(II) Acetate Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Key Condition | Product | Yield |

|---|---|---|---|---|---|

| Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | Zinc (Zn) | Sodium acetate trihydrate (NaOAc·3H₂O) | Protection from air (oxygen) | Chromium(II) acetate dihydrate (Cr₂(OAc)₄(H₂O)₂) | 77-87% |

Chromium(III) salts are common precursors for the synthesis of chromium(III) acrylate. Salts such as chromium(III) chloride (CrCl₃) and chromium(III) nitrate (B79036) (Cr(NO₃)₃) are frequently used due to their commercial availability and reactivity. google.comijnrd.org Anhydrous CrCl₃ is often employed in non-aqueous synthesis, while its hydrated form, CrCl₃·6H₂O, is suitable for aqueous routes. umb.edunih.gov

In aqueous solutions, the Cr³⁺ ion exists as a stable hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. The direct substitution of these coordinated water molecules can be slow. However, the presence of certain anions can facilitate the reaction. ijism.org

A versatile precursor for organometallic and coordination compounds of chromium is CrCl₃(thf)₃, which is prepared by extracting anhydrous CrCl₃ with tetrahydrofuran (B95107) (THF). nih.gov Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) has also been demonstrated as an efficient and non-toxic catalyst precursor in various organic syntheses, highlighting its utility as a source of Cr(III) ions. ijnrd.org

Direct Synthesis Routes for Monomeric this compound Complexes

The formation of monomeric this compound often involves straightforward reactions where the acrylate ligand displaces other ligands from the chromium coordination sphere.

A prevalent method for synthesizing chromium(III) acrylate in an aqueous environment involves a two-step acid-base reaction. google.com In the first step, acrylic acid is neutralized with a base, such as sodium bicarbonate or sodium hydroxide (B78521), to form an aqueous solution of sodium acrylate. google.com

In the second step, an aqueous solution of a chromium(III) salt, typically chromium(III) chloride, is added to the sodium acrylate solution. This results in a metathesis reaction where the chromium(III) acrylate precipitates out of solution and can be isolated by filtration. google.com The resulting product is often a highly dispersed powder. google.com

Table 2: Example of Aqueous Synthesis of Chromium(III) Acrylate

| Step | Reactants | Solvent | Product |

|---|---|---|---|

| 1. Neutralization | Acrylic Acid, Sodium Bicarbonate | Water | Aqueous Sodium Acrylate |

| 2. Precipitation | Aqueous Sodium Acrylate, Chromium(III) Chloride | Water/Polyethylene (B3416737) Glycol | Chromium(III) Acrylate (solid) |

Non-aqueous methods are employed to avoid the complexities of chromium ion hydration and to synthesize specific coordination complexes. Anhydrous chromium(III) chloride is a common precursor in these routes. umb.edu Solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. For instance, a complex chromium salt can be produced by dissolving methacrylic acid in ethanol, adding sodium hydroxide to form the sodium salt, and then adding a solution of chromium(III) chloride in ethyl alcohol. google.com

In some methods, polyethylene glycol is used as a solvent for chromium(III) chloride, which is then reacted with an aqueous solution of sodium acrylate. This approach simplifies the process and helps in obtaining a highly dispersed product. google.com The use of solvent-free conditions has also been explored for certain chromium(III)-catalyzed reactions, suggesting potential pathways for this compound synthesis that minimize solvent waste. ijnrd.orgacs.org

Synthesis of Oligomeric and Polymeric this compound Species

The synthesis of larger structures involving chromium and acrylate can result in oligomers or polymers with unique properties. These materials are relevant in fields such as coatings, adhesives, and polymer chemistry.

Oligomeric species can be formed through controlled polymerization or condensation reactions. For example, citric acrylate oligomers have been synthesized through free-radical polymerization and esterification. researchgate.net While not directly this compound, this demonstrates a pathway to acrylate oligomers that could potentially incorporate chromium. researchgate.net Techniques like catalytic chain transfer polymerization (CCTP) are well-suited for creating methacrylate (B99206) oligomers. mdpi.com

Polymeric this compound materials often involve the cross-linking of polyacrylate chains by chromium ions. nasa.gov This can be achieved by absorbing chromium ions into cross-linked polyacrylate films. nasa.gov The chromium ion can form coordination complexes with the carboxylic acid groups from one or more polymer molecules, effectively creating a cross-linked network. nasa.gov Such chromium-crosslinked polymer gels are utilized in various industrial applications. mdpi.com The polymerization of acrylate monomers in the presence of a chromium compound can also lead to the formation of organometallic polymers where the chromium moiety is part of the polymer structure, for example, as seen with π-(benzyl acrylate)chromium tricarbonyl. acs.org

Controlled Oligomerization Techniques

While the synthesis of the this compound monomer is a primary focus, understanding the techniques that control its subsequent polymerization into oligomers is crucial for its application. Controlled radical polymerization methods are instrumental in producing oligoacrylates with specific, predetermined structures.

One effective method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The RAFT technique can be used to synthesize sequence-controlled oligoacrylates through consecutive monomer additions, allowing for the creation of materials with a preferred monomer order. rsc.org This process enables the production of monodisperse, sequence-controlled oligomers, which can be purified using techniques like recycling size-exclusion chromatography (SEC). rsc.org

Another advanced approach involves visible light-mediated polymerization using an Iridium-based catalyst. This process allows for the controlled radical polymerization of various acrylate monomers to create well-defined homopolymers and block copolymers. nih.gov A key advantage of this method is the ability to efficiently activate and deactivate the polymerization using light, which provides excellent temporal control over the reaction while maintaining a linear increase in molecular weight with conversion. nih.gov

Catalytic Chain Transfer Polymerization (CCTP) is another important technique for producing acrylate oligomers of a controlled molecular weight. mdpi.com This method has been identified as a highly appropriate method of control based on product yield and the quantity of control agent required, making it suitable for creating oligomers within a target molecular weight range for specific applications. mdpi.com

Pre-polymerization Strategies Involving this compound

Pre-polymerization strategies often involve the careful design of chromium-containing precursors or pre-catalysts to manage their reactivity in subsequent polymerization or crosslinking processes. conscientiabeam.comconscientiabeam.com The chemical environment of the chromium ion before it is introduced into the reaction system dictates its behavior.

A key strategy is the use of specific ligands to form stable chromium(III) complexes. This approach is used to delay the gelation (crosslinking) of polymers in solution. onepetro.org For instance, by complexing the Cr³⁺ ion with ligands such as malonate, the reactivity of the chromium is significantly reduced at lower temperatures. The crosslinking reaction, which requires the substitution of the malonate ligands with the polymer's carboxylate groups, becomes thermodynamically unfavored below certain temperatures (e.g., 60°C). onepetro.org This allows for the preparation of stable chromium/polymer solutions that will only begin to gel or polymerize when the temperature is raised, providing excellent control over the initiation of the reaction. onepetro.org This contrasts with the more reactive hydrated Cr³⁺ ion or chromium acetate, which lead to much faster gelation times. onepetro.org Such chromium complexes can be considered "pre-catalysts" or pre-cursors that are designed for controlled, delayed action. conscientiabeam.com

Influence of Reaction Parameters on Product Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several key reaction parameters. These include temperature, pressure, the solvent system, and the stoichiometric ratios of the reactants.

Temperature and Pressure Effects

Temperature is a critical parameter that can significantly influence reaction kinetics, product stability, and purity. In one documented synthesis of chromium (III) acrylate, the reaction is carried out "without heating," indicating that the process is efficient at ambient temperature and pressure. google.com This approach is beneficial as it minimizes energy consumption and reduces the risk of undesirable side reactions, such as thermal polymerization or degradation of the acrylate monomer, which can lead to resinification and low product yields. google.com

In the context of subsequent polymerization or crosslinking applications, temperature plays a dominant role. For heat-curing acrylic resins, polymerization at lower-than-optimal temperatures can result in significant amounts of residual monomer, leading to inferior mechanical properties. nih.gov Conversely, in crosslinking reactions involving chromium complexes, increasing the temperature accelerates the process, shortening gelation times. onepetro.orgtuiasi.ro The mechanical properties of resulting acrylic polymers are also heavily dependent on temperature, with yield stress generally decreasing as temperature increases. researchgate.net

| Process | Temperature Condition | Observed Effect | Reference |

|---|---|---|---|

| Chromium (III) Acrylate Synthesis | Ambient (No Heating) | Facilitates a simplified process and the formation of a highly disperse product. | google.com |

| Acrylic Resin Curing | Lower than 100°C | Leads to higher residual monomer and poor mechanical properties. | nih.gov |

| Cr³⁺/Polymer Gelation | Increasing Temperature | Decreases gelation time (accelerates crosslinking). | onepetro.org |

| Cr(VI) Reduction | Increased from 25°C to 50°C | Increases reaction rate and reduction efficiency. | tuiasi.ro |

Solvent System Dependencies

The choice of solvent is crucial in the synthesis of this compound, as it affects reactant solubility, reaction medium viscosity, and product isolation. A reported method for producing chromium (III) acrylate utilizes a mixed solvent system. google.com The initial reaction to form sodium acrylate occurs in an aqueous solution. google.com Subsequently, the chromium (III) chloride is introduced not as a simple aqueous solution, but dissolved in polyethylene glycol (PEG-400). google.com

The use of PEG-400 is strategic for several reasons:

Solubility: It serves as an effective solvent for the chromium salt.

Product Filtration: By maintaining a lower viscosity, the process avoids high resistance during the filtration of the final this compound product, simplifying its isolation. google.com

The solvent can also have a more subtle influence on the reactivity of the acrylate group itself. Studies on the radical polymerization of acrylates have shown that solvents capable of hydrogen bonding with the acrylate's carbonyl group can reduce the rate of certain side reactions, such as backbiting, thereby influencing the final polymer architecture. researchgate.net

Stoichiometric Ratio Optimization

Optimizing the molar ratios of reactants is fundamental to maximizing product yield and ensuring high purity by minimizing unreacted starting materials and the formation of byproducts. In a documented synthesis for chromium (III) acrylate, specific stoichiometric ratios are employed to achieve a highly disperse, microcrystalline product. google.com

The key stoichiometric relationships in this process are:

Acid-Base Reaction: Equimolar amounts of acrylic acid and sodium bicarbonate are used to ensure the complete conversion to sodium acrylate in the first step. google.com

Complexation/Precipitation: A specific molar ratio of chromium (III) chloride to polyethylene glycol (PEG-400) of 1.5 : 2.25 is used to prepare the chromium solution before it is added to the sodium acrylate solution. google.com

The optimization of reactant ratios is a common strategy in processes involving chromium ions. For example, in the reduction of Cr(VI) to Cr(III), the reduction efficiency increases significantly as the molar ratio of the reducing agent (hydrazine) to Cr(VI) is increased. tuiasi.ro Similarly, in adsorption processes for chromium removal, the ratio of the adsorbent dosage to the initial chromium concentration is a key variable for optimization. scispace.com This underscores the principle that precise control of stoichiometry is critical for achieving the desired outcome in chromium-related chemical processes.

| Reactants | Molar Ratio | Purpose | Reference |

|---|---|---|---|

| Acrylic Acid : Sodium Bicarbonate | 1 : 1 (Equimolar) | Complete formation of sodium acrylate intermediate. | google.com |

| Chromium (III) Chloride : Polyethylene Glycol (PEG-400) | 1.5 : 2.25 | Preparation of the chromium solution to facilitate a controlled precipitation. | google.com |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create processes that are more environmentally benign, safer, and more efficient. yale.edumsu.edu

Waste Prevention and Atom Economy: Green chemistry prioritizes the prevention of waste over treatment after its creation. nih.govacs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org The synthesis of this compound via the reaction of sodium acrylate and chromium chloride can have a high atom economy, with the main byproduct being sodium chloride.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be avoided or replaced with safer alternatives. acs.org The synthesis of this compound in an aqueous system, using polyethylene glycol as a co-solvent, aligns with this principle. google.com Water is a benign solvent, and PEG is known for its low toxicity and biodegradability.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. yale.edu The documented synthesis of this compound, which proceeds effectively without heating, is an excellent example of an energy-efficient process. google.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever practicable. msu.edu While traditional routes to acrylic acid rely on petrochemicals, there is significant research into producing it from renewable bio-derived sources like glycerol (B35011) or lactic acid. digitellinc.comnih.gov Utilizing bio-based acrylic acid for this compound synthesis would significantly improve the sustainability of the process.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. nih.gov The use of chromium (III) is inherently safer than processes that might involve the highly toxic and carcinogenic chromium (VI). onepetro.org Furthermore, the development of synthetic routes for acrylates that use green oxidants like hydrogen peroxide instead of more hazardous chemicals is another step towards safer chemical synthesis. maastrichtuniversity.nl

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, reducing waste. nih.gov While the primary synthesis method described is a precipitation reaction, the broader field of acrylate polymerization heavily relies on catalysts to control the reaction, which is a core green chemistry principle. nih.gov

Coordination Chemistry and Structural Elucidation of Chromium Acrylate Systems

The coordination chemistry of chromium acrylate (B77674) is fundamentally dictated by the oxidation state of the chromium ion, which in turn influences the geometry and stability of the resulting complexes. The acrylate ligand, through its carboxylate group, demonstrates versatile coordination behavior.

Divalent Chromium Acrylate Structures

Divalent chromium (Cr(II)) has a d⁴ electron configuration, which typically results in complexes with distinct coordination geometries due to the Jahn-Teller effect. researchgate.net While specific crystal structures for simple chromium(II) acrylate are not extensively detailed in the literature, the behavior can be inferred from related chromium(II) carboxylate complexes. These complexes exhibit a striking diversity in their structures, including square pyramidal, square planar, and octahedral geometries. researchgate.net

In many cases, the Cr(II) ion is five-coordinate, adopting a square-pyramidal geometry. researchgate.net The acrylate ligands would likely coordinate in a bidentate fashion through the two oxygen atoms of the carboxylate group. Dimeric structures, featuring metal-metal bonds or bridging ligands, are also common in chromium(II) carboxylate chemistry. For instance, trinuclear, oxo-centered basic carboxylate compounds containing mixed-valence trichromium(II,III,III) have been synthesized. acs.org Given the reducing nature of Cr(II), these complexes are sensitive to oxidation.

Trivalent this compound Coordination Geometries

Trivalent chromium (Cr(III)), with its d³ electronic configuration, overwhelmingly favors an octahedral coordination geometry. This configuration provides a high ligand field stabilization energy, which renders Cr(III) complexes kinetically inert, meaning they undergo ligand exchange reactions very slowly.

When complexed with acrylate ligands, the chromium(III) ion is typically surrounded by six oxygen atoms from the acrylate groups, or a combination of acrylate and other ligands (like water) in an octahedral arrangement. The resulting compound, chromium(III) triacrylate, consists of a central chromium ion coordinated to three acrylate ligands. nih.gov Polynuclear complexes, where acrylate or hydroxide (B78521) ligands bridge multiple chromium(III) centers, are also known to form.

Chelating Bidentate Carboxylate-Chromium(III) Complexation

The carboxylate group of the acrylate ligand can coordinate to a metal center in several ways, but one of the most significant for chromium(III) is chelating bidentate coordination. In this mode, both oxygen atoms of the carboxylate group bind to the same Cr(III) ion, forming a stable, four-membered chelate ring.

Spectroscopic Characterization Methodologies for this compound Molecular Structures

A suite of spectroscopic techniques is essential for the detailed characterization of this compound complexes and the polymeric materials derived from them. These methods provide critical insights into functional groups, bonding, and three-dimensional structure.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for monitoring its polymerization. du.ac.in The acrylate moiety has several characteristic vibrational modes.

The most significant of these for analysis is the C=C stretching vibration of the vinyl group, which appears as a strong band in the range of 1635-1640 cm⁻¹ in both IR and Raman spectra. acs.orgfigshare.com During polymerization, this double bond is consumed, leading to a corresponding decrease in the intensity of this peak, which allows the reaction to be monitored in real time. acs.org

The carboxylate group also has distinct symmetric and asymmetric stretching vibrations. The positions of these bands provide information about the coordination mode of the carboxylate to the chromium ion. For instance, a larger separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies is indicative of monodentate coordination, while a smaller separation suggests bidentate or bridging coordination. Furthermore, bands corresponding to Cr-O stretching vibrations can typically be observed at lower frequencies (e.g., below 650 cm⁻¹). mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound Analysis

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| C=C | Stretching | 1635 - 1640 | IR, Raman | Disappears upon polymerization. acs.orgfigshare.com |

| C=O (in COO⁻) | Asymmetric Stretch | ~1580 - 1650 | IR | Position sensitive to coordination mode. |

| C=O (in COO⁻) | Symmetric Stretch | ~1400 - 1450 | IR | Position sensitive to coordination mode. |

| Cr-O | Stretching | < 650 | IR, Raman | Confirms metal-ligand bond formation. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for detailed structural analysis of organic molecules, including acrylate-based polymers. wikipedia.org However, its application to this compound complexes is complicated by the paramagnetic nature of both Cr(II) (d⁴) and Cr(III) (d³) ions.

The presence of unpaired electrons in paramagnetic complexes leads to significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals for nuclei near the metal center. du.ac.inresearchgate.net While this broadening can sometimes render signals undetectable, useful spectra of paramagnetic chromium(III) complexes can often be obtained. figshare.com

The observed paramagnetic shifts are a rich source of structural information and are composed of two main contributions: the Fermi contact shift and the pseudocontact shift. du.ac.in The Fermi contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei and provides insight into the metal-ligand bonding. figshare.comfigshare.com The pseudocontact shift results from the magnetic anisotropy of the complex and depends on the geometric position of the nucleus relative to the metal ion.

For the acrylate ligand in a chromium(III) complex, the protons of the vinyl group would exhibit broad signals over a very wide chemical shift range. Due to the complexity of these spectra, assignment often relies on a combination of comparing related complexes and performing quantum chemical calculations to predict the hyperfine shifts. figshare.com For polymeric systems where this compound is incorporated, ¹³C NMR and various 2D NMR techniques (like HSQC and HMBC) are invaluable for determining the microstructure, monomer sequencing, and tacticity of the polymer backbone, though the signals near the chromium centers would still be affected by paramagnetism. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of transition metal complexes like this compound. The absorption of UV or visible light by these compounds corresponds to the excitation of d-electrons from lower energy d-orbitals to higher energy d-orbitals. shu.ac.uklibretexts.org For chromium(III) acrylate, the central chromium ion has a d³ electron configuration. In an octahedral coordination environment, which is typical for Cr(III) complexes, these three electrons singly occupy the lower energy t₂g orbitals in the ground state. rsc.org

The absorption of photons with appropriate energy allows for spin-allowed electronic transitions from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g). These d-d transitions are responsible for the color of Cr(III) compounds. rsc.orgdocbrown.info The UV-Vis spectrum of a typical octahedral Cr(III) complex, such as the hexaaquachromium(III) ion, displays two main absorption bands in the visible region. docbrown.info For instance, the [Cr(H₂O)₆]³⁺ ion exhibits absorption maxima (λmax) around 400 nm and 580 nm. docbrown.info A similar pattern is observed for other octahedral Cr(III) complexes like [CrCl(NH₃)₅]²⁺, which shows peaks near 400 nm and 575 nm. libretexts.org

For this compound, where acrylate ligands coordinate to the Cr(III) center through oxygen atoms, analogous d-d transitions are expected. The precise positions of the absorption maxima depend on the ligand field strength of the acrylate group. By analyzing the spectrum, the ligand field splitting parameter (10Dq or Δo) can be calculated, providing insight into the electronic environment around the chromium ion.

Table 1: Representative UV-Vis Absorption Data for Octahedral Cr(III) Complexes

| Complex Ion | λmax 1 (nm) | λmax 2 (nm) | Corresponding Transition (from ⁴A₂g) |

|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | ~580 | ~400 | ⁴T₂g, ⁴T₁g |

This table illustrates typical absorption maxima for well-characterized Cr(III) complexes to provide context for the expected spectral features of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium Oxidation State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing chemical species with unpaired electrons. k-state.edunih.gov It is particularly well-suited for studying this compound, as the chromium(III) ion is a paramagnetic species with a d³ electron configuration, possessing three unpaired electrons. researchgate.net This intrinsic property makes this compound "EPR active."

The analysis of the EPR spectrum provides definitive confirmation of the +3 oxidation state of chromium. The spectrum arises from the interaction of the unpaired electrons with an external magnetic field. For Cr(III) in a typical octahedral or distorted octahedral environment, the EPR spectrum is characterized by its g-value. jocpr.com Studies on various Cr(III) complexes have shown that they exhibit characteristic EPR signals. For instance, many polycrystalline Cr(III) compounds show a broad signal with a g-value in the range of 1.98-2.01. jocpr.comrsc.org The deviation of the g-value from that of a free electron (2.0023) provides information about the electronic structure and the nature of the coordination environment. The presence of a signal consistent with an S = 3/2 spin system confirms that the chromium center has not been oxidized or reduced during synthesis or application. researchgate.net

Table 2: Typical EPR g-values for Cr(III) in Polycrystalline Samples

| Chromium Species | System | Typical g-value |

|---|---|---|

| Cr(III) Complexes | Polycrystalline | ~1.98 - 2.01 |

This table provides representative g-values for Cr(III) centers in various environments, which serve as a benchmark for the analysis of this compound.

X-ray Diffraction Techniques for Crystalline and Amorphous this compound Systems

X-ray diffraction (XRD) is an indispensable analytical method for the structural characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules in a solid. malvernpanalytical.com

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for obtaining an unambiguous and precise determination of a molecule's three-dimensional structure. carleton.edumdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis can reveal its exact molecular geometry.

The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This analysis yields fundamental structural information, including:

Unit Cell Dimensions: The precise size and shape of the repeating unit in the crystal lattice.

Bond Lengths and Angles: Exact distances between the chromium ion and the coordinating oxygen atoms of the acrylate ligands, as well as the angles between these bonds. rigaku.comuwaterloo.ca

Coordination Number and Geometry: Unambiguously determines how many acrylate ligands are bound to each chromium center and their spatial arrangement (e.g., octahedral).

Intermolecular Interactions: Details on how individual this compound molecules pack together in the crystal lattice.

This level of detail is crucial for understanding the relationship between the structure of this compound and its macroscopic properties.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases and the assessment of sample purity and crystallinity. carleton.edu Unlike SCXRD, PXRD is performed on a finely ground (polycrystalline) sample, which contains a vast number of small, randomly oriented crystallites. libretexts.orgrutgers.edu

When a beam of monochromatic X-rays is directed at the powdered sample, diffraction occurs at specific angles (2θ) according to Bragg's Law. carleton.edu The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline compound.

Key applications of PXRD for this compound systems include:

Phase Identification: By comparing the experimental diffraction pattern of a synthesized sample to a database of known patterns, one can confirm the identity of the this compound product.

Purity Assessment: The presence of peaks corresponding to starting materials or byproducts would indicate an impure sample.

Crystallinity Analysis: A highly crystalline sample will produce a pattern with sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will result in a broad, featureless halo.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystalline phase. carleton.edu

Mass Spectrometry Approaches for this compound Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Modern soft-ionization techniques, such as Electrospray Ionization (ESI), have made MS an invaluable tool for the characterization of coordination compounds, including this compound. chemrxiv.org

In an ESI-MS experiment, a solution of the this compound complex is sprayed into the mass spectrometer, where it is desolvated and ionized, typically forming molecular ions or characteristic fragment ions in the gas phase. The analysis of the resulting mass spectrum can provide several key pieces of information:

Molecular Weight Confirmation: The detection of an ion corresponding to the expected molecular weight of a this compound species (e.g., [Cr(acrylate)₃ + H]⁺) can help confirm its formation.

Structural Information from Fragmentation: By inducing fragmentation of the parent ion (a technique known as tandem MS or MS/MS), the connectivity of the complex can be probed. The observation of sequential loss of acrylate ligands, for example, would provide strong evidence for their coordination to the chromium center.

Speciation: Mass spectrometry can be used to identify different chromium-containing species present in a solution, which is useful for studying the formation or decomposition of the target complex. rsc.org

Advanced Spectroscopic and Diffraction Probes for In-Situ Analysis of this compound Reactions

Understanding the dynamic processes of formation and transformation of this compound requires analytical techniques capable of monitoring reactions in-situ, or as they occur. mdpi.com In-situ analysis provides crucial insights into reaction mechanisms, kinetics, and the identification of transient intermediates that may be missed by conventional ex-situ (post-reaction) analysis.

Several advanced methods can be applied to the study of this compound reactions:

In-Situ Synchrotron X-ray Powder Diffraction: By performing PXRD measurements directly on a reacting mixture, it is possible to follow the evolution of crystalline phases in real-time. This can reveal the rate of formation of crystalline this compound from amorphous precursors or track transformations between different polymorphic forms. mdpi.com

In-Situ Spectroscopy (FTIR/Raman): Vibrational spectroscopy techniques are highly sensitive to changes in chemical bonding. By using a probe inserted directly into the reaction vessel, one could monitor the coordination of the acrylate ligand to the chromium ion by observing shifts in the characteristic vibrational frequencies of the carboxylate group (C=O and C-O stretches).

These advanced in-situ approaches allow for a more complete and dynamic understanding of the chemistry of this compound systems, from initial synthesis to subsequent reactions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexaaquachromium(III) ion |

| Hexaamminechromium(III) ion |

Mechanisms of Polymerization and Crosslinking Involving Chromium Acrylate

Radical Polymerization Initiation by Chromium Acrylate (B77674) Species

Chromium compounds, particularly those in lower oxidation states like Cr(II) or photoactivated Cr(VI), can serve as components of initiator systems for the free-radical polymerization of acrylic monomers.

Chromium species can function as powerful redox initiators, generating the free radicals necessary to begin the polymerization chain reaction. A notable example is the system combining chromium(II) acetate (B1210297) with an organic peroxide, such as benzoyl peroxide (BPO). In this redox pair, the chromium(II) ion acts as the reducing agent, while the peroxide is the oxidizing agent. The reaction between Cr(II) and the peroxide leads to the cleavage of the peroxide bond, generating radicals that initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). rsc.org, researchgate.net The fundamental redox reaction can be represented as:

Cr²⁺ + RO-OR → Cr³⁺ + RO• + RO⁻

This initiation method allows for polymerization at low temperatures, as the activation energy for the redox reaction is significantly lower than for the thermal decomposition of the peroxide alone. rsc.org

In chromium-based redox systems, the interaction between the chromium species, the co-initiator (e.g., an organic peroxide), and the monomer dictates the polymerization kinetics. For the chromium(II) acetate and benzoyl peroxide system, studies on the polymerization of MMA have shown that the initial rate of polymerization has a very small dependence on the concentrations of both the Cr(II) salt and the BPO co-initiator. rsc.org However, the rate was found to be proportional to the square of the monomer concentration, which suggests a primary radical termination mechanism. rsc.org

The effectiveness of these initiator systems also varies with the type of monomer. The polymerization activity of the "aged" Cr(II) acetate + BPO system is reportedly high for acrylic monomers such as methyl methacrylate, methyl acrylate, and acrylamide (B121943). rsc.org In contrast, its activity is low for monomers like styrene (B11656) and vinyl acetate. rsc.org, rsc.org This selectivity is attributed to the specific interactions between the initiator-generated radicals and the electronic characteristics of the monomer's vinyl group. The polymerization of MMA initiated by this system can proceed even after all the initial Cr(II) has been consumed, indicating that the reaction products may continue to generate radicals. researchgate.net

Coordination Polymerization and Crosslinking Pathways

Trivalent chromium, Cr(III), is extensively used to crosslink polymers containing carboxylate groups, such as polyacrylates and partially hydrolyzed polyacrylamides. This process does not involve radical polymerization but rather the formation of a three-dimensional network through coordination bonds. ifpenergiesnouvelles.fr, onepetro.org

The formation of a chromium acrylate gel is fundamentally a coordination process driven by ligand exchange. onepetro.org In aqueous solutions, Cr(III) ions exist as coordination complexes, with water molecules or other ligands like acetate occupying the coordination sphere. onepetro.org, onepetro.org When a polymer with pendant carboxylate groups (R-COO⁻) is introduced, these groups act as ligands and displace the original ligands from the Cr(III) center. onepetro.org, researchgate.net This can be represented generally as:

[Cr(L)ₙ]³⁺ + m(R-COO⁻) → [Cr(L)ₙ₋ₘ(R-COO)ₘ]⁽³⁻ᵐ⁾⁺ + m(L)

The rate of this ligand exchange, and consequently the gelation time, is highly dependent on the kinetic stability of the initial Cr(III) complex. onepetro.org For instance, using a more stable complex like chromium(III) malonate results in a much slower ligand exchange and longer gelation times compared to using chromium(III) acetate or hydrated Cr(III) ions. onepetro.org This principle allows for precise control over the gelation process, which is critical for industrial applications. The reaction is essentially a competition for the Cr(III) ion between the polymer's carboxylate groups and the initial chelating ligands. onepetro.org

The creation of a continuous gel network relies on the ability of Cr(III) ions to form bridges between multiple polymer chains. The crosslinking mechanism involves both intramolecular and intermolecular reactions. ifpenergiesnouvelles.fr, researchgate.net Initially, intramolecular crosslinking may occur, where a Cr(III) ion binds to carboxylate groups on the same polymer molecule. However, it is the subsequent intermolecular crosslinking—where a single chromium species bridges two or more different polymer chains—that leads to the formation of the macroscopic three-dimensional gel structure and a significant increase in viscosity. ifpenergiesnouvelles.fr, researchgate.net

The Cr(III) crosslinker in solution is often not a simple monomeric ion but can exist as a polynuclear species, such as a cyclic or linear trimer, especially in the case of chromium acetate. onepetro.org These polynuclear chromium ions can then coordinate with carboxylate groups from different polymer macromolecules, creating robust crosslinks. researchgate.net A single Cr(III) center, with a coordination number typically of six, can bind to two or three separate polymer carboxylate groups, with the remaining coordination sites occupied by other ligands like water. researchgate.net This multidentate binding transforms the individual polymer coils into an infinite, elastic network. The structure of these networks can be complex, with chromium-carboxylate clusters acting as the junction points. researchgate.net

Kinetics of this compound Polymerization and Gelation

The kinetics of gel formation via Cr(III) crosslinking have been extensively studied, as the gelation time is a critical parameter for practical applications. tandfonline.com The rate of gelation is influenced by several factors, including temperature, pH, and the concentrations of both the polymer and the chromium crosslinker.

Temperature: Gelation time is strongly dependent on temperature. For a given system, the gelation time decreases significantly as the temperature increases. onepetro.org, tandfonline.com This relationship often follows an Arrhenius-type correlation, where the logarithm of the gelation time is linear with the reciprocal of the absolute temperature. onepetro.org

Concentration: The gelation rate increases with higher concentrations of both the polymer and the crosslinker. onepetro.org, tandfonline.com However, some studies have found that the gelation time is a much stronger function of the polymer concentration than the crosslinker concentration. tandfonline.com, researchgate.net

pH: The pH of the solution has a profound effect on gelation kinetics. The structure and reactivity of the Cr(III) acetate complex are pH-dependent. onepetro.org Generally, gel times decrease (i.e., the reaction is faster) as the pH increases into the neutral range. tandfonline.com

Table 1: Effect of Various Parameters on Gelation Time of Chromium-Polyacrylate Systems

| Parameter | Effect on Gelation Time | Observations and Notes | References |

|---|---|---|---|

| Temperature | Decreases with increasing temperature | The relationship often follows an Arrhenius correlation. At 40°C, gelation may take over 10 hours, while at 90°C, it can be less than 5 minutes for the same system. | onepetro.org, tandfonline.com |

| Polymer Concentration | Decreases with increasing concentration | Gelation time is often a strong function of polymer concentration. A critical overlap concentration is needed for gel formation. | tandfonline.com, researchgate.net, ijcce.ac.ir |

| Crosslinker Concentration | Decreases with increasing concentration | The effect can be less pronounced compared to the polymer concentration. Very high ratios may not further accelerate gelation significantly. | tandfonline.com, researchgate.net |

| pH | Decreases with increasing pH (in the acidic to neutral range) | The structure and reactivity of the chromium complex (e.g., chromium acetate) are highly pH-dependent. Gels can form over a wide pH range (3.3 to 12.5), but kinetics are faster at higher pH. | onepetro.org, tandfonline.com |

| Retardants (e.g., Sodium Lactate) | Increases with increasing concentration | Retardants are competing ligands that slow down the ligand exchange rate between chromium and the polymer's carboxylate groups, thus delaying gelation. | tandfonline.com |

| Nanoparticles (e.g., Cr₂O₃) | Can increase or decrease depending on the nanoparticle | Cr₂O₃ nanoparticles have been shown to delay gel formation, while others like Al₂O₃, MgO, and SiO₂ can accelerate it. | mdpi.com, nih.gov |

Factors Influencing Reaction Rates

The rates of polymerization and crosslinking reactions involving this compound are influenced by several key factors. Temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates and shorter gelation times. psu.edumdpi.com For instance, in polyacrylamide (PAAM) systems crosslinked with Cr(III), gelation times can be as long as 32 days at 60°C but are reduced to just one day at 90°C. onepetro.org

The concentrations of the polymer and the crosslinker also play a significant role. Increasing the concentration of either the polymer or the chromium(III) crosslinker typically accelerates the gelation process. psu.eduresearchgate.net However, the gelation time is often more sensitive to the polymer concentration than to the crosslinker concentration. researchgate.net

The chemical environment, including the presence of other ions and the initial degree of polymer hydrolysis, can also affect reaction rates. In systems using Cr(malonate)₃ as the crosslinker, the presence of uncomplexed malonate ions can significantly slow down the crosslinking reaction by competing with the polymer for coordination with the chromium ions. onepetro.org When the reactivity of Cr(III) is high, the rate of crosslinking is limited by the availability of reactive carboxylate groups on the polymer, making the initial hydrolysis level of the polymer a dominant factor. onepetro.org Conversely, when Cr(III) reactivity is reduced (e.g., by excess malonate), the hydrolysis of the polymer can proceed faster than the generation of reactive chromium intermediates. onepetro.org

The presence of oxygen can inhibit free-radical polymerization, thereby slowing down the reaction rate. researchgate.net The addition of a thiol to an acrylic resin system can mitigate the adverse effects of oxygen. researchgate.net

Modeling of Gel Time and Network Evolution

Mathematical and theoretical models are employed to predict the gelation time and the evolution of the polymer network structure during the polymerization of acrylates. These models can range from kinetic gelation models to more complex frameworks based on population balance equations (PBEs). researchgate.netrsc.org

One approach involves developing mathematical models based on the kinetics of the polymer gelation, often incorporating the Arrhenius equation to relate the gelation time to the concentrations of the polymer and crosslinker, as well as the temperature. researchgate.net Such models can be solved using methods like multivariate regression to predict gelation times under various conditions. researchgate.net

For photopolymerized systems, novel techniques have been developed to predict the evolving topology of an acrylate network from its initial low-viscosity state to a fully formed polymer gel. researchgate.net These models can use a graph theoretical concept within a PBE framework to describe the network's local topology. researchgate.net This allows for the prediction of global network properties, including:

Molecular size distribution

Distribution of molecules with a specific number of crosslinks or radicals

Gelation time and conversion

Gel and sol weight fractions researchgate.net

These models can also derive an analytical criterion for gelation, connecting the weight fractions of converted monomers to the transition into the gel state. researchgate.net Furthermore, models have been developed to predict the distribution of chain lengths within the polymer network, which is crucial for understanding the material's degradation behavior and mechanical properties. nih.gov The probability of acrylate homopolymerization relative to the chain transfer rate is a key parameter in these models, influencing the length and polydispersity of the backbone chains. nih.gov

Table 1: Factors Influencing Gelation and Network Properties in Acrylate Systems

| Factor | Influence on Reaction/Gelation | Governing Principles |

|---|---|---|

| Temperature | Increased temperature significantly decreases gelation time. psu.edumdpi.com | Follows Arrhenius kinetics, where higher thermal energy increases reaction rate constants. researchgate.net |

| Polymer Concentration | Higher polymer concentration generally decreases gelation time. psu.eduresearchgate.net | Increases the probability of intermolecular crosslinking reactions. researchgate.net |

| Crosslinker Concentration | Higher crosslinker concentration tends to decrease gelation time. psu.eduresearchgate.net | Provides more sites for network formation. researchgate.net |

| pH | Has a complex, non-linear effect on gelation, with optimal pH ranges for gel formation. mdpi.com | Affects the speciation of chromium ions and the protonation of polymer carboxylate groups. mdpi.com |

| Ionic Strength | Increased ionic strength can retard gelation. psu.edupolimi.it | Screens electrostatic repulsion between charged polymer segments, affecting chain conformation and reactivity. polimi.it |

Influence of Solution Environment on Polymerization Mechanisms

The solution environment, particularly pH and ionic strength, exerts a profound influence on the polymerization and crosslinking mechanisms of this compound systems. These parameters affect the chemical state of both the chromium ions and the polymer chains, thereby controlling their reactivity. mdpi.com

pH Effects on this compound Reactivity

The pH of the solution is a critical parameter governing the gelation of polymers by chromium(III) ions. mdpi.com The reactivity of the hydrated Cr³⁺ ion towards crosslinking is strongly dependent on pH. onepetro.org Gelation is typically observed within a specific pH range. For instance, with the polysaccharide xanthan, stable gels with Cr(III) form between pH 2.4 and 7.8. mdpi.com

At low pH values (e.g., below 2.4), the high concentration of protons leads to the protonation of the carboxylate groups on the polymer chains. This prevents their effective interaction with the chromium ions, thus inhibiting crosslinking. mdpi.com Additionally, at very low pH, the chromium ions that are most effective in crosslinking may not be present. mdpi.com

Conversely, at high pH values (e.g., above 7.8), the chromium ions tend to precipitate as insoluble chromium hydroxide (B78521), which removes the crosslinking agent from the solution and prevents gel formation. mdpi.com The rate of gelation is also pH-dependent, often showing a maximum at an optimal pH. For xanthan/Cr³⁺ systems, the initial gelation rate is inversely proportional to the H⁺ concentration, reaching a maximum around pH 6.5 before decreasing at higher pH due to chromium precipitation. mdpi.com

The species of chromium(III) present in the solution changes with pH. As pH increases, hydrated Cr(H₂O)₆³⁺ ions can deprotonate to form more reactive hydroxo-complexes like Cr(OH)(H₂O)₅²⁺, which react faster with the polymer's carboxylate groups. mdpi.commdpi.com

Ionic Strength and Electrolyte Interactions

The ionic strength of the solution, determined by the concentration of dissolved salts, significantly impacts the polymerization kinetics and network formation. polimi.it In polyelectrolyte systems, such as those involving copolymers of acrylamide and acrylic acid, electrostatic interactions are crucial. polimi.it

An increase in ionic strength, for example by adding sodium chloride (NaCl), can screen the electrostatic repulsion between the charged carboxylate groups on the polymer chains. polimi.it This "electrostatic screening" phenomenon alters the conformation of the polymer in solution and can affect the rate of reaction. polimi.it For gelation systems of poly(methacrylamide-co-acrylic acid) with Cr(III), an increase in salinity has been shown to retard gelation and decrease the gelling rate. psu.edu

The interactions between charged species are sensitive to the ionic strength of the medium. metu.edu.tr While electrostatic interactions are significantly affected, more coordinative bonds, such as those in chelating systems, are less sensitive but can still be influenced by the presence of neutral salts. metu.edu.tr In copolymerization reactions, increasing the ionic strength can influence the reactivity ratios of the monomers, demonstrating that the reaction kinetics are largely governed by charge interactions. polimi.it

Interpenetrating Network Formation with this compound Crosslinkers

Interpenetrating polymer networks (IPNs) are materials composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale without being covalently bonded to each other. mdpi.com this compound can be used to form one of the networks in an IPN structure.

For example, semi-IPNs have been synthesized based on poly(this compound) and poly(acrylonitrile) crosslinked with divinyl benzene. grafiati.com In such a system, the this compound forms a crosslinked network that is interpenetrated by the second polymer network. acs.org The properties of the resulting IPN, such as its thermal stability and swelling behavior, are distinct from those of the individual component networks. acs.org

The formation of IPNs can be achieved through various polymerization mechanisms, including simultaneous or sequential free-radical and cationic polymerizations. mdpi.com For instance, an IPN can be created from an acrylate/epoxide blend through photopolymerization. mdpi.com The synthesis of a polyacrylate/polyethylene (B3416737) glycol (PAC/PEG) IPN hydrogel has been demonstrated through a two-step aqueous solution polymerization, where a PAC prepolymer is first formed and then copolymerized with PEG to create the interpenetrating structure. nih.gov This approach results in a complete IPN structure with a connective and porous morphology. nih.gov

The creation of IPNs allows for the combination of properties from different polymers. For example, one network might provide mechanical strength while the other imparts flexibility or specific chemical functionality. mdpi.comoaepublish.com

Advanced Characterization of Chromium Acrylate Derived Polymeric Materials

Rheological Characterization of Chromium Acrylate (B77674) Gels and Solutions

Rheology, the study of the flow of matter, is fundamental to understanding the behavior of chromium acrylate gels and solutions under various conditions. It provides crucial information on their viscoelastic properties, gel strength, and flow behavior, which are critical for applications such as in enhanced oil recovery. sid.irmdpi.commdpi.com

This compound gels exhibit both viscous and elastic characteristics, a property known as viscoelasticity. mdpi.com The balance between these properties is highly dependent on factors like polymer concentration, cross-linker ratio, and temperature. sid.ir

Viscoelastic Moduli (G' and G"): The viscoelastic nature of these gels is quantified by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored in the material during deformation, while G'' signifies the viscous component, or the energy dissipated as heat. mdpi.commdpi.com For a well-formed gel network, the storage modulus is typically greater than the loss modulus (G' > G''), indicating a more solid-like behavior. mdpi.comnih.gov

Studies on acrylamide (B121943) sodium acrylate copolymer/chromium (III) acetate (B1210297) gels have shown that as the gel network forms, both G' and G'' increase, with G' eventually surpassing G'' to confirm the formation of a three-dimensional network. nih.gov The magnitude of these moduli, and thus the gel strength, is influenced by several factors:

Polymer Concentration: Higher polymer concentrations generally lead to a significant increase in both the storage and loss moduli, resulting in a stronger gel. sid.irmdpi.com For instance, in acrylamide sodium acrylate copolymer/chromium (III) acetate gels, increasing the polymer concentration from 4000 mg·L⁻¹ to 6000 mg·L⁻¹ results in G' values comparable to those of gels with lower polymer content but with the addition of nanoparticles, highlighting the potential to achieve similar gel characteristics with less polymer. nih.gov

Cross-linker Concentration: The ratio of polymer to cross-linker (p/c) is a critical parameter. An optimal ratio is necessary for achieving maximum gel strength. sid.ir

Temperature: Temperature plays a significant role in the gelation process and the final properties of the gel. sid.irpsu.edu For some systems, an increase in temperature can accelerate the gelation process but may also lead to degradation over time. mdpi.com

Additives: The inclusion of nanoparticles, such as chromium oxide (Cr₂O₃), silica (B1680970) (SiO₂), magnesium oxide (MgO), and aluminum oxide (Al₂O₃), can significantly enhance the gel strength and thermal stability of this compound-based gels. mdpi.comnih.gov For example, Cr₂O₃ nanoparticles have been shown to improve gel strength and reduce syneresis (water expulsion from the gel). mdpi.com

Gel Strength Measurement: The strength of the gel, a crucial parameter for its practical application, can be quantitatively assessed through various rheological measurements. One common method involves determining the yield stress, which is the minimum stress required to initiate flow. researchgate.net Another approach is to monitor the evolution of the storage modulus (G') over time; a higher final G' value indicates a stronger gel. researchgate.netresearchgate.net For example, a polyacrylamide/chromium (III) acetate gel's final strength, evaluated by yield stress measurements, was found to be independent of the shear history during its formation. researchgate.net

Table 1: Effect of Polymer Concentration on Gel Strength in Acrylamide Sodium Acrylate Copolymer/Chromium (III) Acetate Gels

| Polymer Concentration (mg·L⁻¹) | Storage Modulus (G') | Loss Modulus (G'') | Gel Characteristics |

| 2000 | No significant gelation detected | No significant gelation detected | No visual sign of gelation |

| 4000 | Increases with nanoparticle addition | Increases with nanoparticle addition | Gel formation observed, strength enhanced by nanoparticles |

| 6000 | Higher than at 4000 mg·L⁻¹ | Higher than at 4000 mg·L⁻¹ | Stronger gel network formed |

| 8000 | Highest G' values | Highest G'' values | Strongest gel formation |

This table is based on findings from studies on acrylamide sodium acrylate copolymer/chromium (III) acetate gels. mdpi.comnih.gov

Shear Thinning: this compound-derived gels and solutions typically exhibit shear-thinning behavior, also known as pseudoplasticity. mdpi.commdpi.com This means their viscosity decreases as the applied shear rate increases. mdpi.comthermofisher.comub.edu This property is advantageous in applications like enhanced oil recovery, where the fluid needs to be easily injectable (low viscosity under high shear) but also needs to effectively plug high-permeability zones once in the reservoir (high viscosity at low shear). mdpi.com The shear-thinning nature arises from the alignment and disentanglement of polymer chains under shear, which reduces the internal friction and thus the viscosity. thermofisher.com

Thixotropy: Thixotropy is a time-dependent shear thinning property. ub.eduanton-paar.com A thixotropic fluid's viscosity decreases over time under a constant applied shear stress and then gradually recovers when the stress is removed. anton-paar.com This behavior is related to the breakdown and subsequent reformation of the internal structure of the material. ub.edu The degree of thixotropy can be quantified by the hysteresis loop test, where the area between the upward and downward shear rate ramps in a rheogram represents the extent of thixotropic breakdown. thermofisher.comub.edu For some paint formulations, a smaller hysteresis area is desirable as it indicates rapid recovery and prevents sagging. thermofisher.com In the context of this compound gels, understanding their thixotropic behavior is crucial for predicting their performance during and after placement in a reservoir. researcher.life

Morphological Analysis of Polymer Networks Formed with this compound

The macroscopic properties of this compound-derived polymeric materials are intrinsically linked to their microscopic and nanoscopic structure. Morphological analysis techniques provide visual and quantitative information about the polymer network's surface, internal structure, and topography. filab.fr

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. mdpi.comkpi.ua In the study of this compound polymers, SEM reveals details about the network structure, porosity, and the distribution of components. mdpi.comresearchgate.net

Research on weak gel systems synthesized from chromium acetate and partially hydrolyzed polyacrylamide has utilized SEM to observe the network structure. mdpi.com These studies have shown that as the concentration of the polymer increases, the resulting network becomes more compact. mdpi.com SEM has also been employed to examine the morphology of interpenetrating polymer networks (IPNs) based on poly(zinc acrylate) and polyacrylonitrile, providing insights into the compatibility and phase separation of the constituent polymers. kpi.ua Furthermore, SEM analysis of chromium polyacrylate complexes has revealed a sponge-like morphology, indicating the interaction between the carboxylate groups on the polymer chain and polynuclear metallic species. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. amazonaws.comoup.com For polymeric materials, TEM can reveal details about the arrangement of polymer chains, the dispersion of nanoparticles within a polymer matrix, and the internal morphology of complex structures like core-shell particles. sciencepub.netresearcher.life

In the context of chromium-containing polymers, TEM has been used to characterize the particle size and morphology of copolymers used as retanning agents for chrome-tanned leather. sciencepub.net It has also been instrumental in confirming the core-shell structure of latex interpenetrating polymer networks and showing the encapsulation of clay platelets within the polymer particles. researcher.life While direct TEM imaging of the internal structure of this compound gels can be challenging due to the hydrated nature of the samples, techniques like cryo-TEM can be employed to observe the native structure of such water-containing specimens. amazonaws.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nanomagnetics-inst.comalvtechnologies.com.ph It is particularly well-suited for characterizing the surface of polymer films without the need for conductive coatings, which can alter the surface texture. nanomagnetics-inst.com